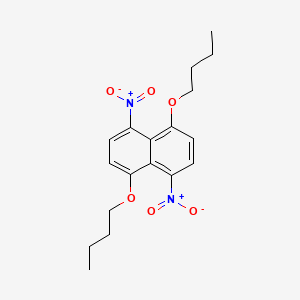

1,5-Dibutoxy-4,8-dinitronaphthalene

CAS No.: 303777-49-3

Cat. No.: VC4555974

Molecular Formula: C18H22N2O6

Molecular Weight: 362.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303777-49-3 |

|---|---|

| Molecular Formula | C18H22N2O6 |

| Molecular Weight | 362.382 |

| IUPAC Name | 1,5-dibutoxy-4,8-dinitronaphthalene |

| Standard InChI | InChI=1S/C18H22N2O6/c1-3-5-11-25-15-9-7-14(20(23)24)18-16(26-12-6-4-2)10-8-13(17(15)18)19(21)22/h7-10H,3-6,11-12H2,1-2H3 |

| Standard InChI Key | XLMZOWRZNHNYRG-UHFFFAOYSA-N |

| SMILES | CCCCOC1=C2C(=CC=C(C2=C(C=C1)[N+](=O)[O-])OCCCC)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1,5-dibutoxy-4,8-dinitronaphthalene is C₁₈H₂₂N₂O₆, with a molar mass of 362.38 g/mol . The density is estimated at 1.231±0.06 g/cm³, and the boiling point is predicted to be 537.1±45.0°C . The compound’s structure combines electron-donating butoxy groups with electron-withdrawing nitro groups, creating a push-pull electronic configuration that influences its reactivity and stability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₆ | |

| Molar Mass | 362.38 g/mol | |

| Density | 1.231±0.06 g/cm³ | |

| Boiling Point (Predicted) | 537.1±45.0°C | |

| Solubility | Likely low in polar solvents |

The nitro groups at positions 4 and 8 introduce significant steric hindrance, which affects crystallization behavior and intermolecular interactions. Comparable nitronaphthalene derivatives, such as 1,5-dinitronaphthalene (CAS 605-71-0), exhibit melting points between 210–218°C , suggesting that the bulkier butoxy substituents in 1,5-dibutoxy-4,8-dinitronaphthalene may further elevate thermal stability.

Synthesis and Reaction Pathways

Nitration of Alkoxy-Substituted Naphthalenes

The synthesis of 1,5-dibutoxy-4,8-dinitronaphthalene likely involves sequential nitration and alkoxylation steps. Patents describing microchannel reactor-based nitration of naphthalene derivatives provide insights into scalable methods for introducing nitro groups . For example, Corning microchannel reactors enable precise control over reaction parameters (temperature: 40–100°C, residence time: 50–100 seconds), achieving >85% yields for 1,5- and 1,8-dinitronaphthalene isomers . Adapting this technology, the nitration of 1,5-dibutoxynaphthalene could be optimized to favor the 4,8-dinitro product via regioselective nitration.

Alkoxylation Strategies

Applications in Organic Synthesis and Materials Science

Intermediate for Functional Dyes

1,5-Dibutoxy-4,8-dinitronaphthalene serves as a precursor to quinone-based dyes. For instance, 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin, CAS 475-38-7), a dark red-brown dye, is synthesized via hydrolysis and oxidation of nitronaphthalene derivatives . The butoxy groups in 1,5-dibutoxy-4,8-dinitronaphthalene could stabilize intermediates during such transformations, enabling controlled functionalization.

Energetic Materials

Nitrated naphthalenes are explored as sensitizers in ammonium nitrate explosives . The combination of nitro and alkoxy groups in 1,5-dibutoxy-4,8-dinitronaphthalene could modulate sensitivity and stability, making it a candidate for further study in propellant formulations.

Future Research Directions

-

Regioselective Functionalization: Developing catalysts or solvents to improve the selectivity of nitration and alkoxylation steps.

-

Computational Modeling: Density functional theory (DFT) studies could predict reaction pathways and optimize conditions, as demonstrated for nitration regioselectivity in dialkoxybenzenes .

-

Advanced Applications: Investigating the compound’s potential in organic electronics, such as non-linear optical (NLO) materials or organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume